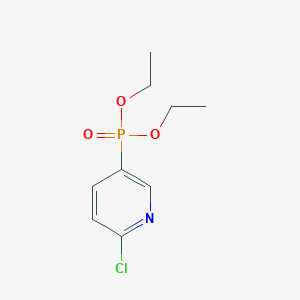

2-Chloro-5-diethoxyphosphorylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-diethoxyphosphorylpyridine, also known as CDPP, is a chemical compound used in scientific research for its unique properties. It is a highly reactive compound that can be used in a variety of applications, including as a reagent in organic synthesis and as a potent inhibitor of acetylcholinesterase.

Scientific Research Applications

Synthesis of Agrochemicals and Medicinal Compounds

2-Chloro-5-diethoxyphosphorylpyridine serves as a precursor in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This process is significant for the preparation of compounds used in agrochemicals or medicinal applications, showcasing the versatility of 2-Chloro-5-diethoxyphosphorylpyridine in contributing to the development of chemicals with potential health and agricultural benefits (Ghelfi et al., 2003).

Photophysical Evaluation for Fluorophores

In the field of photophysics, 2-Chloro-5-diethoxyphosphorylpyridine-related compounds have been evaluated for their potential as highly emissive fluorophores. Research on 2-methoxy- and 2-morpholino pyridine compounds, which share a structural resemblance to 2-Chloro-5-diethoxyphosphorylpyridine, demonstrated significant fluorescence in both solution and solid states, indicating the potential of 2-Chloro-5-diethoxyphosphorylpyridine derivatives in developing new materials for optical and electronic applications (Hagimori et al., 2019).

Heterocyclization Reactions

The compound has been studied for its reactivity in heterocyclization reactions, serving as a precursor for the synthesis of various heterocyclic compounds. For example, reactions with arylamines, arylhydrazines, amidines, 2-aminopyridines, and 5-aminopyrazoles have been explored, revealing its utility in producing aminopyrazoles, pyrimidines, pyrido[1,2-a]pyrimidines, and pyrazolo[1,5-a]pyrimidines modified with fluoroalkyl and diethoxyphosphoryl groups. This demonstrates the compound's critical role in synthesizing novel heterocyclic compounds with potential pharmaceutical applications (Shidlovskii et al., 2004).

properties

IUPAC Name |

2-chloro-5-diethoxyphosphorylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMXTBQAZWPHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CN=C(C=C1)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

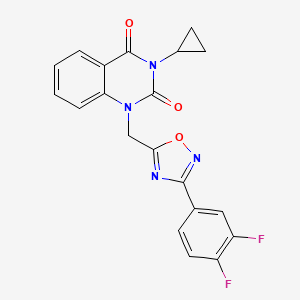

![[2-Oxo-2-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2656843.png)

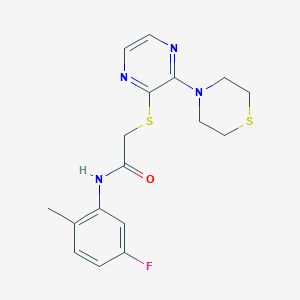

![N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2656847.png)

![[(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2656854.png)

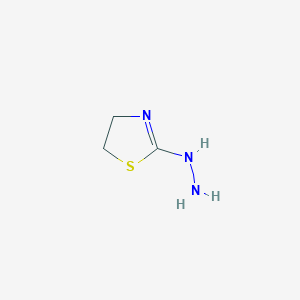

![N-butyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2656866.png)